molecular formula C19H23NO5S B2526442 6-methyl-4-((1-(phenethylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1798542-33-2

6-methyl-4-((1-(phenethylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No. B2526442
CAS RN: 1798542-33-2
M. Wt: 377.46
InChI Key: YXWBTZGUQDGJFG-UHFFFAOYSA-N
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Description

The compound "6-methyl-4-((1-(phenethylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one" is a chemically synthesized molecule that appears to be related to a class of compounds that can be derived from 3,4-dihydro-2H-pyrans. These compounds are of interest due to their potential physiological activity and their use in the synthesis of various functionalized piperidones, which are valuable in medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds involves addition-rearrangement reactions with arylsulfonyl isocyanates. For instance, 3,4-dihydro-2-methoxy-5-methyl-2H-pyran reacts with phenylsulfonyl isocyanate to yield a 3-formyl-6-methoxy-3-methyl-1-(phenylsulfonyl)-2-piperidone . This suggests that the target compound could be synthesized through a similar pathway, possibly involving a substitution reaction with a phenethylsulfonyl derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal structure of a novel piperidin-4-one derivative was determined, revealing a nonplanar molecule with the piperidine ring adopting a chair conformation . This information can be extrapolated to predict the molecular conformation of the target compound, which likely also exhibits a chair conformation of the piperidine ring.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes their ability to undergo multi-component condensation reactions. For instance, substituted piperidin-4-ones can react with malononitrile and pyrazolin-5-ones to form spiro-pyrazolo[3,4-b]pyrans . This indicates that the target compound may also participate in multi-component reactions, potentially leading to the formation of novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of substituents such as methyl groups and heteroatoms like oxygen and nitrogen can affect properties like solubility, melting point, and reactivity. The antioxidant activity of some pyran derivatives has been evaluated, showing that the nature and position of substituents can significantly impact their biological activity . Therefore, the target compound's physical and chemical properties, including its potential bioactivity, would be expected to be similarly influenced by its specific functional groups and molecular geometry.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A significant portion of the research focuses on the synthesis and characterization of novel compounds, highlighting the interest in developing efficient, novel synthetic routes for complex molecules. For example, studies on the synthesis of fused pyran derivatives under microwave irradiation and their biological screening indicate the continuous search for new synthetic methodologies that can yield compounds with potential biological activities (Kalaria, Satasia, & Raval, 2014). Similarly, research into the microwave-assisted synthesis of polysubstituted 4H-pyran derivatives and their anticancer activity showcases the application of novel synthetic techniques to produce compounds with specific biological properties (Hadiyal et al., 2020).

Biological and Pharmacological Applications

Another research direction is the evaluation of biological and pharmacological activities of synthesized compounds. The study of new derivatives of 2-amino-4H-pyrans for their antibacterial and antioxidant activities illustrates the exploration of novel compounds for potential therapeutic applications (Aghajani et al., 2020). These studies are indicative of a broader research trend towards discovering and characterizing new molecules that may offer benefits in treating various diseases.

Material Science and Corrosion Inhibition

Research also extends into the application of similar compounds in material science, such as the study of piperidine and piperidones as inhibitors for the corrosion of copper in H2SO4 (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991). This highlights the interdisciplinary nature of chemical research, where compounds with specific functionalities are explored for their potential in various industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, the mechanism of action would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its potential uses in fields like pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

6-methyl-4-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S/c1-15-13-18(14-19(21)24-15)25-17-7-10-20(11-8-17)26(22,23)12-9-16-5-3-2-4-6-16/h2-6,13-14,17H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWBTZGUQDGJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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